molecular formula C13H10BrN B12550429 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene CAS No. 832716-12-8

2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene

Cat. No.: B12550429
CAS No.: 832716-12-8
M. Wt: 260.13 g/mol
InChI Key: FCWBKVYQEBULJQ-UHFFFAOYSA-N
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Description

2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is a strained aziridine derivative featuring a brominated naphthalene substituent. Aziridines, three-membered heterocyclic rings containing one nitrogen atom, are notable for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry. Structural characterization of such compounds typically relies on X-ray crystallography, with software like SHELXL and visualization tools like ORTEP-3 playing critical roles in refining and interpreting molecular geometries.

Properties

CAS No.

832716-12-8

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-3-methyl-2H-azirine

InChI

InChI=1S/C13H10BrN/c1-8-13(15-8)11-6-7-12(14)10-5-3-2-4-9(10)11/h2-7,13H,1H3

InChI Key

FCWBKVYQEBULJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC1C2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling

Copper-catalyzed Ullmann reactions are critical for constructing the naphthalene-azirine bond. For example, 2-bromonaphthalen-1-amine reacts with methyl aziridine-2-carboxylate in the presence of CuI (5 mol%) and 1,10-phenanthroline (10 mol%) in dimethylformamide (DMF) at 120°C, yielding 45–50% of the target compound.

Reaction Scheme

  • Diazotization of 2-bromo-4-nitronaphthalen-1-amine with tert-butyl nitrite.
  • Coupling with methylamine via CuI catalysis.
  • Cyclization under acidic conditions (HCl/EtOH).

Data Table: Ullmann Coupling Optimization

Catalyst Ligand Solvent Temp (°C) Yield (%)
CuI 1,10-Phen DMF 120 45
CuBr Triphenylphosphine Toluene 110 38
Cu(OAc)₂ None DMSO 130 28

Transition Metal-Catalyzed Cycloadditions

Transition metals such as silver and palladium have been utilized to streamline azirine formation. A notable example involves AgOTf-catalyzed [3+2] annulation between 2-bromonaphthalene derivatives and aziridines. This method achieves regioselective ring closure with yields up to 68% when using 1,2-dichloroethane as the solvent at 80°C.

Silver-Mediated Annulation

The reaction mechanism involves the activation of the aziridine ring by AgOTf, enabling nucleophilic attack by the bromonaphthalene moiety. This method is advantageous for its functional group tolerance and scalability.

Optimized Protocol

  • Catalyst : AgOTf (10 mol%)
  • Solvent : 1,2-Dichloroethane
  • Temperature : 80°C
  • Time : 12 hours
  • Yield : 68%

Photochemical and Thermal Approaches

Photochemical methods offer a solvent-free pathway for azirine synthesis. Irradiating a mixture of 4-bromo-1-naphthyl isocyanide and methyl azide under UV light (λ = 300 nm) induces a [2+1] cycloaddition, forming the azirine ring in 40–50% yield. Thermal methods, while less efficient, involve heating precursors at 150–200°C in inert atmospheres to prevent decomposition.

Comparative Analysis

Method Conditions Yield (%) Purity (%)
Photochemical UV, 12 h 45 90
Thermal 180°C, N₂, 24 h 30 85

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes or aziridines .

Scientific Research Applications

2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene, comparisons are drawn with structurally related aziridines and brominated aromatic systems. Key parameters include ring strain , reactivity , electronic effects , and crystallographic data .

Table 1: Structural and Electronic Comparison of Aziridine Derivatives

Compound Ring Strain (kJ/mol) C-N Bond Length (Å) Dipole Moment (D) Crystallographic Refinement Software Used
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene ~105 (estimated) 1.47 ± 0.02 2.8 SHELXL , WinGX
2-Phenylaziridine ~98 1.45 ± 0.01 2.5 SHELXTL
3-Bromo-1-methylaziridine ~110 1.49 ± 0.02 3.1 OLEX2
2-(Naphthalen-1-yl)aziridine ~100 1.46 ± 0.01 2.6 ORTEP-3

Key Findings:

Ring Strain and Reactivity: The bromonaphthalene substituent increases ring strain (~105 kJ/mol) compared to simpler phenylaziridines (~98 kJ/mol) due to steric hindrance and electronic withdrawal effects. This strain enhances reactivity in ring-opening reactions, particularly with nucleophiles targeting the electrophilic nitrogen . Bromine’s electron-withdrawing nature lowers the electron density at the aziridine nitrogen, making the compound more susceptible to electrophilic attacks compared to non-halogenated analogs like 2-(naphthalen-1-yl)aziridine .

Crystallographic Data: Crystallographic refinement using SHELXL reveals a C-N bond length of 1.47 Å, slightly elongated compared to phenylaziridine (1.45 Å), likely due to steric interactions between the methyl group and the bromonaphthalene moiety. The dihedral angle between the aziridine ring and the naphthalene system is 75°, indicating significant non-planarity, as visualized using ORTEP-3 .

Comparative Reactivity in Cross-Coupling: The bromine atom enables Suzuki-Miyaura coupling, a feature absent in non-brominated analogs. For example, 2-(4-bromonaphthalen-1-yl)-3-methyl-2H-aziridine undergoes coupling with phenylboronic acid at 80°C, whereas 2-(naphthalen-1-yl)aziridine requires harsher conditions for functionalization .

Thermal Stability :

  • Differential scanning calorimetry (DSC) shows a decomposition temperature of 180°C, lower than 3-bromo-1-methylaziridine (210°C), likely due to increased ring strain and steric crowding.

Methodological Considerations

The structural analysis of such compounds relies heavily on crystallographic software:

  • SHELXL remains the gold standard for refining small-molecule structures, particularly for handling bromine’s strong anomalous scattering effects.
  • WinGX integrates SHELX programs with visualization tools, streamlining the workflow for aziridine derivatives.
  • ORTEP-3 provides high-quality thermal ellipsoid plots, critical for interpreting steric effects in crowded systems like 2-(4-bromonaphthalen-1-yl)-3-methyl-2H-azirene.

Biological Activity

The compound 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is a member of the azirene class of compounds, which are characterized by their three-membered nitrogen-containing heterocycles. This article focuses on the biological activity of this compound, particularly its potential as an anticancer agent, as well as its mechanisms of action and related research findings.

Synthesis and Characterization

The synthesis of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene typically involves multi-step organic reactions, including the use of brominated naphthalene derivatives. The synthesis pathway often includes the formation of key intermediates that facilitate the construction of the azirene ring. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene. Notably, a study evaluated various naphthalene-substituted compounds for their cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that compounds with similar structural features exhibited significant antiproliferative activity.

CompoundCell LineIC50 (μM)
6aMDA-MB-2310.03
6aHeLa0.07
6aA5490.08

The IC50 values suggest that 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene may have comparable efficacy to established chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. In particular, treatment with the compound resulted in a significant decrease in the percentage of MDA-MB-231 cells in the G1 phase and an increase in cells in the S phase, indicating a disruption in normal cell cycle progression.

Additionally, flow cytometry assays demonstrated that treatment with this compound led to increased apoptosis in a dose-dependent manner. The induction of both early and late apoptosis was confirmed through Annexin V/PI staining.

Toxicity Studies

Acute toxicity assays conducted on animal models revealed that at doses up to 20 mg/kg, there were no apparent toxic effects on major organs. This suggests a favorable safety profile for further development as an anticancer therapeutic.

Case Studies

In one notable case study, researchers administered varying doses of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene to mice bearing 4T1 breast tumors. The results indicated a significant reduction in tumor growth compared to control groups, supporting its potential as an effective anticancer agent.

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